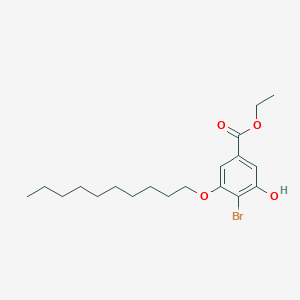
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxy group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate typically involves multiple steps. One common method starts with the bromination of a suitable benzoate precursor using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃). This is followed by the introduction of the decyloxy group through an etherification reaction using decanol and a strong base such as sodium hydride (NaH). The final step involves the esterification of the hydroxybenzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl-containing benzoates.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The decyloxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-3-(decyloxy)-5-hydroxybenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-3-(methoxy)-5-hydroxybenzoate: Similar structure but with a methoxy group instead of a decyloxy group.
Ethyl 4-chloro-3-(decyloxy)-5-hydroxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 4-bromo-3-(decyloxy)-5-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Eigenschaften
CAS-Nummer |
820958-22-3 |
|---|---|
Molekularformel |
C19H29BrO4 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
ethyl 4-bromo-3-decoxy-5-hydroxybenzoate |
InChI |
InChI=1S/C19H29BrO4/c1-3-5-6-7-8-9-10-11-12-24-17-14-15(19(22)23-4-2)13-16(21)18(17)20/h13-14,21H,3-12H2,1-2H3 |
InChI-Schlüssel |
RGEHPPYCWMVYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1Br)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



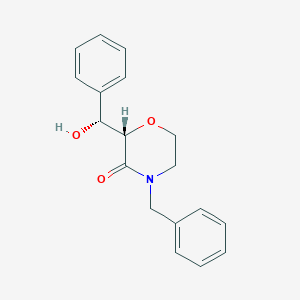

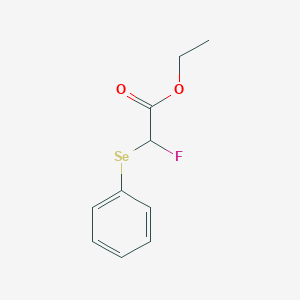
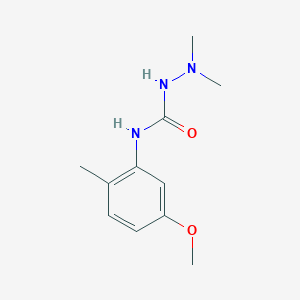
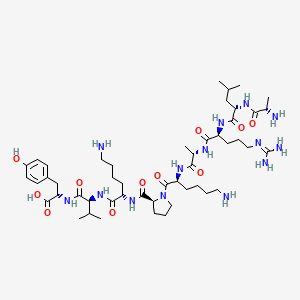
![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
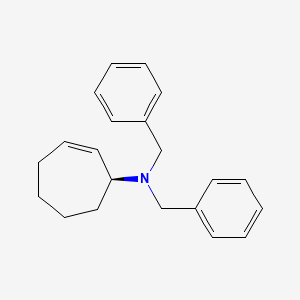

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
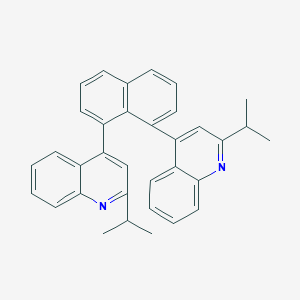
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)
